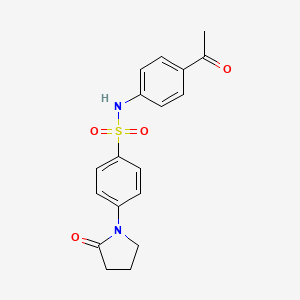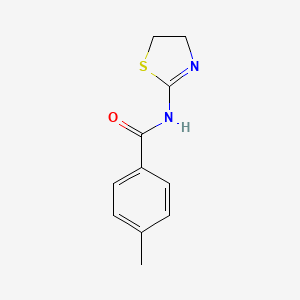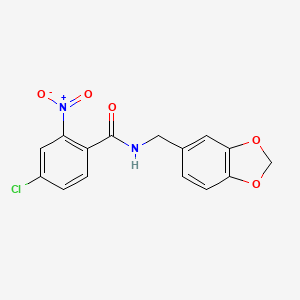![molecular formula C16H25N3O3S B5852089 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B5852089.png)
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been shown to have potential applications in cancer treatment, as well as in the treatment of other diseases such as HIV and Alzheimer's.
Wirkmechanismus
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in the acetylation of histones, which leads to changes in gene expression. 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to selectively inhibit HDAC1 and HDAC3, which are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit their growth, and sensitize them to other chemotherapy agents. 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has also been shown to inhibit the replication of HIV and improve cognitive function in Alzheimer's patients. In addition, 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide in lab experiments is its selectivity for HDAC1 and HDAC3, which allows for precise manipulation of gene expression. Another advantage is its potential applications in cancer treatment, HIV treatment, and Alzheimer's treatment. However, one limitation of using 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide in lab experiments is its potential toxicity, as it has been shown to cause cell death in non-cancerous cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the combination of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide with other chemotherapy agents to improve their effectiveness. In addition, further research is needed to determine the optimal dosage and administration of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide for different diseases. Finally, research is needed to determine the long-term effects of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide on patients, including any potential side effects.
Synthesemethoden
The synthesis of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide involves several steps, including the reaction of 4-(methylsulfonyl)phenylhydrazine with 3-methylbutanoyl chloride to form the intermediate 3-methyl-N-(4-(methylsulfonyl)phenyl)butanamide. This intermediate is then reacted with 2-chloro-N-(2-piperazin-1-ylethyl)acetamide to form the final product, 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide. The synthesis of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit their growth. 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has also been shown to sensitize cancer cells to other chemotherapy agents, making them more effective. In addition, 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has potential applications in the treatment of other diseases such as HIV and Alzheimer's, as it has been shown to inhibit the replication of HIV and improve cognitive function in Alzheimer's patients.
Eigenschaften
IUPAC Name |
3-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13(2)12-16(20)17-14-6-4-5-7-15(14)18-8-10-19(11-9-18)23(3,21)22/h4-7,13H,8-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEVWTCOZGFQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5852014.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B5852031.png)
![3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5852049.png)
![4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5852054.png)



![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)
![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)

